![molecular formula C9H8FKN2O3 B2679150 Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate CAS No. 2378502-33-9](/img/structure/B2679150.png)

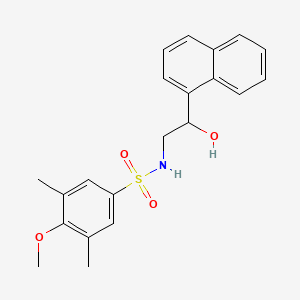

Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

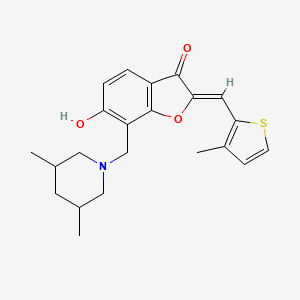

Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is a versatile chemical compound used extensively in scientific research. It has a CAS Number of 2378502-33-9 and a molecular weight of 250.27 . Its unique properties make it suitable for various applications, including drug development, organic synthesis, and catalysis.

Molecular Structure Analysis

The InChI code for this compound is1S/C9H9FN2O3.K/c10-6-1-3-7 (4-2-6)12-9 (15)11-5-8 (13)14;/h1-4H,5H2, (H,13,14) (H2,11,12,15);/q;+1/p-1 . This indicates that the compound contains a fluorophenyl group attached to a carbamoyl group, which is further attached to an aminoacetate group. The potassium ion is associated with the compound through ionic bonding . Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .科学的研究の応用

Cross-Coupling Reactions Potassium aryltrifluoroborates have been utilized in cross-coupling reactions with aryl and heteroaryl chlorides, facilitated by oxime-derived palladacycles. This process, using potassium carbonate (K2CO3) as a base, highlights the role of potassium compounds in facilitating organic synthesis reactions under both conventional and microwave heating, providing a phosphine-free method for generating biphenyls and other complex organic compounds (E. Alacid, C. Nájera, 2008).

Electrolytes for Potassium-Ion Batteries In the development of potassium-ion batteries, concentrated potassium acetate has been employed as a water-in-salt electrolyte. This innovative approach provides a wide potential window and facilitates the reversible operation of KTi2(PO4)3, an anode material, demonstrating the utility of potassium compounds in enhancing the performance of energy storage devices (Daniel P. Leonard et al., 2018).

Potassium Ion Sensors The development of highly selective sensors for potassium ions (K+) is critical for various applications, including disease diagnosis and environmental monitoring. A study introduced a colorimetric K+ sensor using a hemicyanine dye and phenylaza-[18]crown-6 lariat ether as a ligand, demonstrating the capacity for wide detection ranges and the potential for practical applications such as K+ detection in urine (G. Song et al., 2017).

Catalysis and Organic Synthesis Potassium carbonate has been used as a catalyst for the direct synthesis of carbamate from amine, silicate ester, and carbon dioxide, showcasing the versatility of potassium compounds in catalyzing reactions for creating valuable chemical motifs with broad applications in agricultural chemistry, medicinal chemistry, and material science (Qiao Zhang et al., 2018).

Safety and Hazards

特性

IUPAC Name |

potassium;2-[(4-fluorophenyl)carbamoylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O3.K/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14;/h1-4H,5H2,(H,13,14)(H2,11,12,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEQXKFASUHYFO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCC(=O)[O-])F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FKN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2679067.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2679073.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2679076.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2679077.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2679083.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2679085.png)

![ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2679089.png)